

J5 Peptide: A Tool for Investigating Antigen Presentation by HLA-DR2

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Compound of Interest

Compound Name: J5 peptide

Cat. No.: B15548972

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The **J5 peptide** is a synthetic 15-amino acid peptide that acts as a competitive inhibitor of the binding of myelin basic protein (MBP) peptide 85-99 to the human leukocyte antigen (HLA)-DR2 molecule.^{[1][2]} HLA-DR2 is a major histocompatibility complex (MHC) class II molecule strongly associated with autoimmune diseases such as multiple sclerosis. The **J5 peptide**, by blocking the presentation of the immunodominant MBP(85-99) epitope, serves as a valuable tool for studying the mechanisms of antigen presentation and for the development of potential immunomodulatory therapies. These application notes provide detailed protocols for key experiments utilizing the **J5 peptide** to investigate its interaction with HLA-DR2 and its effects on T-cell responses.

J5 Peptide Specifications

Feature	Description
Sequence	Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala
Molecular Formula	C76H129N19O22
Molecular Weight	1689.96 g/mol
Modifications	N-terminal acetylation and C-terminal amidation can be incorporated to increase stability by preventing enzymatic degradation. [3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the **J5 peptide**'s binding affinity to HLA-DR2 and its functional effects on T-cell responses.

Table 1: Competitive Binding of **J5 Peptide** to HLA-DR2

Peptide	IC50 (μM) for HLA-DR2 Binding Inhibition	Reference
J5	~1	[4]
MBP(85-99)	~10	[4]

IC50 values were determined by a competitive binding assay where the ability of unlabeled peptides to inhibit the binding of biotinylated MBP(85-99) to purified HLA-DR2 molecules was measured.

Table 2: Inhibition of MBP(85-99)-Specific T-Cell Proliferation by **J5 Peptide**

Treatment	T-Cell Proliferation (cpm)	% Inhibition	Reference
MBP(85-99) alone	15,000	-	
MBP(85-99) + J5 (50 µg/ml)	5,000	66.7%	

Proliferation of an MBP(85-99)-specific, HLA-DR2-restricted T-cell clone was measured by [3H]thymidine incorporation.

Table 3: Cytokine Production by Splenocytes Stimulated with **J5 Peptide**

Cytokine	Concentration (pg/mL)	Reference
IL-4	>2000	
IL-10	~1500	
IFN-γ	<100	

Splenocytes from mice immunized with **J5 peptide** were re-stimulated in vitro with the peptide, and cytokine levels in the supernatant were measured by ELISA.

Experimental Protocols

Protocol 1: Competitive Peptide Binding Assay to HLA-DR2

This protocol details a solid-phase enzyme-linked immunosorbent assay (ELISA)-based method to determine the binding affinity of the **J5 peptide** to HLA-DR2 molecules by competing with a labeled reference peptide (e.g., biotinylated MBP(85-99)).

Materials:

- Purified, soluble HLA-DR2 molecules
- Biotinylated MBP(85-99) peptide

- **J5 peptide** and other unlabeled competitor peptides
- 96-well ELISA plates
- Coating buffer (e.g., 0.1 M NaHCO₃, pH 9.6)
- Wash buffer (PBS with 0.05% Tween-20)
- Blocking buffer (PBS with 1% BSA)
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB substrate
- Stop solution (e.g., 2 N H₂SO₄)
- Plate reader

Procedure:

- Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-HLA-DR antibody (e.g., L243) at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- HLA-DR2 Binding: Add purified HLA-DR2 molecules (e.g., 1 µg/mL in blocking buffer) to each well and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Competition Reaction: a. Prepare serial dilutions of the **J5 peptide** and the unlabeled MBP(85-99) peptide (as a positive control) in binding buffer (PBS with 0.1% BSA). b. In a separate plate or tubes, mix the diluted competitor peptides with a constant concentration of biotinylated MBP(85-99) peptide (e.g., 0.1 µM). c. Add these mixtures to the HLA-DR2-

coated wells. d. Include wells with biotinylated MBP(85-99) alone (maximum binding) and wells with buffer only (background). e. Incubate for 18-24 hours at room temperature.

- Washing: Wash the plate five times with wash buffer to remove unbound peptides.
- Detection: a. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. b. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add stop solution to each well.
- Reading: Read the absorbance at 450 nm using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of the competitor peptide and determine the IC50 value.



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Workflow for the competitive peptide binding assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to measure the inhibition of MBP(85-99)-specific T-cell proliferation by the **J5 peptide** using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

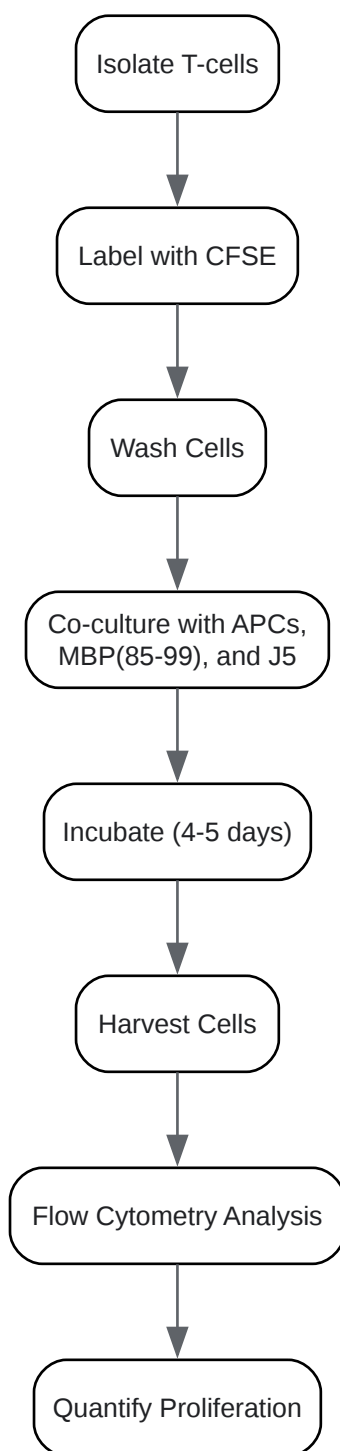
- MBP(85-99)-specific, HLA-DR2-restricted T-cell clone or line

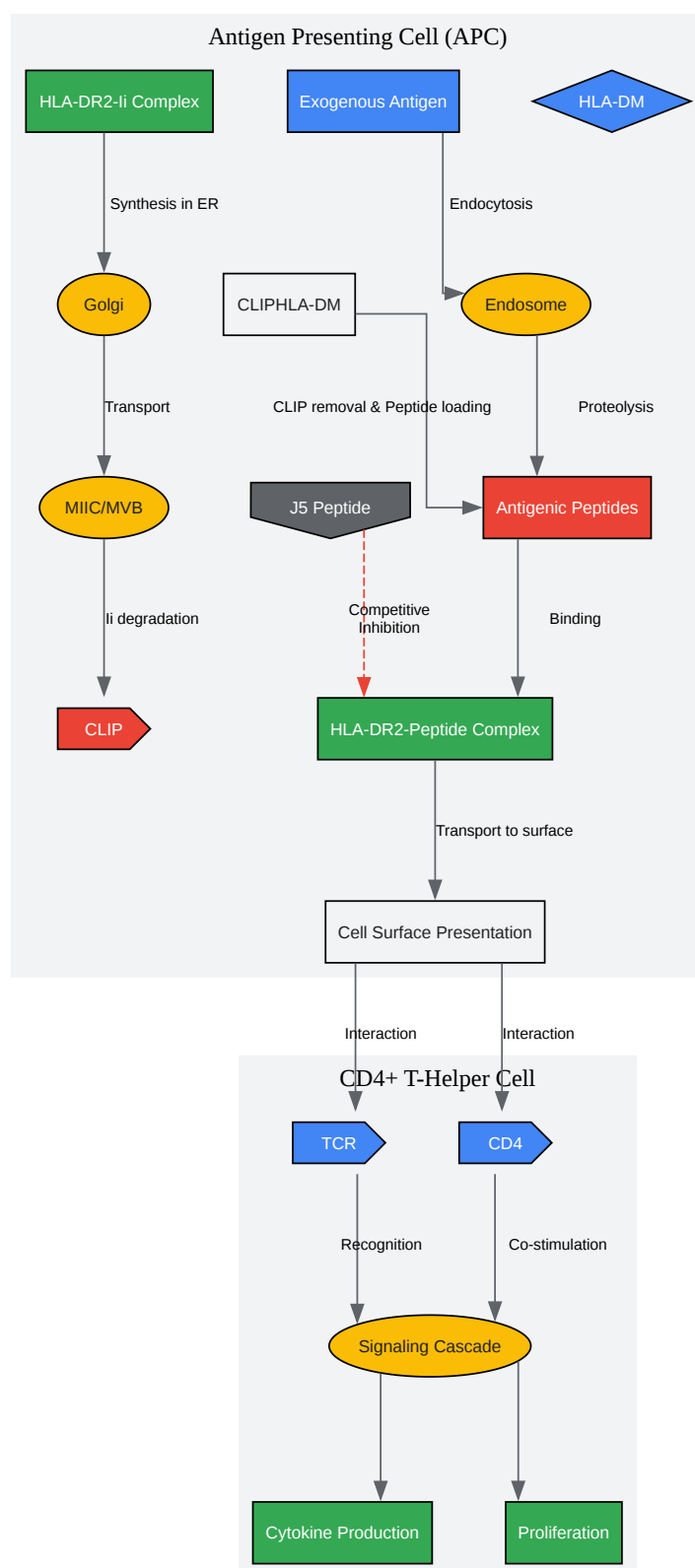
- Antigen-presenting cells (APCs) expressing HLA-DR2 (e.g., irradiated PBMCs from an HLA-DR2+ donor)
- MBP(85-99) peptide
- **J5 peptide**
- CFSE staining solution
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 96-well round-bottom culture plates
- Flow cytometer

Procedure:

- T-Cell Labeling with CFSE: a. Resuspend the T-cells at $1-10 \times 10^6$ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 μ M and mix immediately. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. e. Wash the cells twice with complete RPMI medium. f. Resuspend the cells in complete RPMI medium.
- Cell Co-culture: a. Seed the CFSE-labeled T-cells into a 96-well round-bottom plate at 1×10^5 cells/well. b. Add APCs to the wells at a ratio of 1:1 to 1:5 (T-cell:APC). c. Add the MBP(85-99) peptide to the appropriate wells at a final concentration of 10 μ g/mL. d. Add serial dilutions of the **J5 peptide** to the wells containing T-cells, APCs, and MBP(85-99). e. Include control wells: T-cells alone, T-cells + APCs, T-cells + APCs + MBP(85-99) (positive control).
- Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if desired. c. Analyze the cells on a flow cytometer. d. Gate on the live, single T-cell population. e. Measure the CFSE

fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.





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